molecular formula C18H16ClN3O2S B251027 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide

Cat. No.: B251027
M. Wt: 373.9 g/mol
InChI Key: NVFJTHTZGZLMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzothiazole derivative that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activation of NF-kB, a transcription factor that regulates the immune response. These mechanisms of action may contribute to the anticancer, neuroprotective, and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to reduce oxidative stress and inflammation in the brain, by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity and yield can be optimized through various methods. In addition, this compound has been extensively studied for its potential applications in scientific research, and its mechanisms of action are well understood. However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively tested in vivo, and its toxicity and pharmacokinetics are not well understood. In addition, the optimal dosage and administration route for this compound have not been established.

Future Directions

There are several future directions for the study of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide. One direction is to further investigate the anticancer properties of this compound, and its potential use in combination with other chemotherapeutic agents. Another direction is to explore the neuroprotective effects of this compound, and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide involves the reaction of 2-aminobenzenethiol with butanoyl chloride to form the intermediate 2-(butanoylamino)benzenethiol. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been reported in several scientific journals, and the purity and yield can be optimized through various methods.

Scientific Research Applications

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide has been used in various scientific research applications, including studies on cancer, neurodegenerative diseases, and inflammation. This compound has been shown to have anticancer properties, by inhibiting the proliferation and inducing apoptosis of cancer cells. It has also been shown to have neuroprotective effects, by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide

InChI

InChI=1S/C18H16ClN3O2S/c1-2-3-16(23)22-18-21-14-9-8-13(10-15(14)25-18)20-17(24)11-4-6-12(19)7-5-11/h4-10H,2-3H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

NVFJTHTZGZLMAX-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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